Cas no 2376325-28-7 (2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine)

2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine structure
2376325-28-7 structure
Product Name:2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine
Número CAS:2376325-28-7
MF:C9H10F3NO
Megavatios:205.17701292038
CID:6625214
Update Time:2024-01-19

2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine Propiedades químicas y físicas

Nombre e identificación

    • 2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine
    • Renchi: 1S/C9H10F3NO/c1-14-5-6-3-2-4-7(8(6)13)9(10,11)12/h2-4H,5,13H2,1H3
    • Clave inchi: QMOUTRINKBQONL-UHFFFAOYSA-N
    • Sonrisas: C1(N)=C(C(F)(F)F)C=CC=C1COC

Propiedades experimentales

  • Denso: 1.248±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Punto de ebullición: 222.9±35.0 °C(Predicted)
  • PKA: 0.93±0.14(Predicted)

2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium periodate Solvents: Methanol ,  Water ;  1 h, 0 °C; 4 h, 0 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ;  50 min, 50 °C
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Referencia
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Referencia
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ;  50 min, 50 °C
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Referencia
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine Raw materials

2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine Preparation Products

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